molecular formula C13H14N2O5 B2861552 [4-(4-Methoxy-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl]-acetic acid CAS No. 956742-88-4

[4-(4-Methoxy-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl]-acetic acid

Cat. No. B2861552
M. Wt: 278.264
InChI Key: OLJAZSXXNBOOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of imidazolidinone, which is a type of heterocyclic compound . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 4-Methoxyphenylacetic acid, a compound with a similar methoxyphenyl group, has a boiling point of 140 °C/3 mmHg and a melting point of 84-86 °C .

Scientific Research Applications

Synthesis and Fluorescence Properties

This compound has been investigated for its fluorescence properties, particularly in the selective determination of Co2+ ions. A study found that Co2+ exhibited a better fluorescent quenching effect on a similar compound than other metal ions, indicating potential applications as a Co2+ fluorescent chemical sensor of fluorescent quenching (Li Rui-j, 2013).

Antibacterial Activity

Research has explored the antibacterial activity of [4-(4-Methoxy-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl]-acetic acid derivatives. A study synthesized a series of derivatives and tested them against Gram-positive and Gram-negative bacteria. Results indicated that the presence of an electron-withdrawing substituent at the phenyl ring is favorable for antibacterial activity (Nazar Trotsko et al., 2018).

Safety And Hazards

The safety and hazards would also depend on the exact structure of the compound. For instance, 4-Methoxyphenylacetone is moderately toxic by ingestion and other routes, and it’s a skin irritant .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-13(8-3-5-9(20-2)6-4-8)11(18)15(7-10(16)17)12(19)14-13/h3-6H,7H2,1-2H3,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJAZSXXNBOOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxy-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl]-acetic acid

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